molecular formula C22H22O4 B10803771 Ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B10803771
M. Wt: 350.4 g/mol
InChI Key: RBVOOERNTLYBRI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C22H22O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, a cyclohexenone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and significant biological effects, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with substituted phenyl compounds. The structural formula is represented as follows:

C22H22O4\text{C}_{22}\text{H}_{22}\text{O}_{4}

The molecular weight is approximately 350.41 g/mol. The compound features a cyclohexenone core that is pivotal for its biological activity.

Crystal Structure : The crystal structure of this compound exhibits an envelope conformation of the cyclohexenone ring, with notable intermolecular C—H···O hydrogen bonds contributing to its stability .

Biological Activity

This compound has been studied for various biological activities:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability, which is crucial for scavenging free radicals .

2. Anti-inflammatory Effects

Cyclohexenone derivatives are recognized for their potential in treating inflammatory conditions. Studies have shown that these compounds can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in biological models .

3. Antimicrobial Properties

The compound has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential application in developing new antimicrobial agents .

Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of similar cyclohexenone derivatives, it was found that these compounds significantly reduced oxidative stress markers in vitro. The IC50 values indicated strong scavenging activity against DPPH radicals, supporting their use as natural antioxidants .

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that this compound inhibited COX enzymes by competitive inhibition. This was confirmed through enzyme kinetics studies, showing a marked reduction in prostaglandin synthesis in treated cells .

Data Tables

Biological Activity Effect Reference
Antioxidant ActivitySignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of COX and LOX enzymes
AntimicrobialEffective against MRSA

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H22O4/c1-3-26-22(24)21-19(15-8-5-4-6-9-15)13-17(14-20(21)23)16-10-7-11-18(12-16)25-2/h4-12,14,19,21H,3,13H2,1-2H3

InChI Key

RBVOOERNTLYBRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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